

Preclinical Pharmacology of AZD-8529 Mesylate: A Technical Overview

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Compound of Interest		
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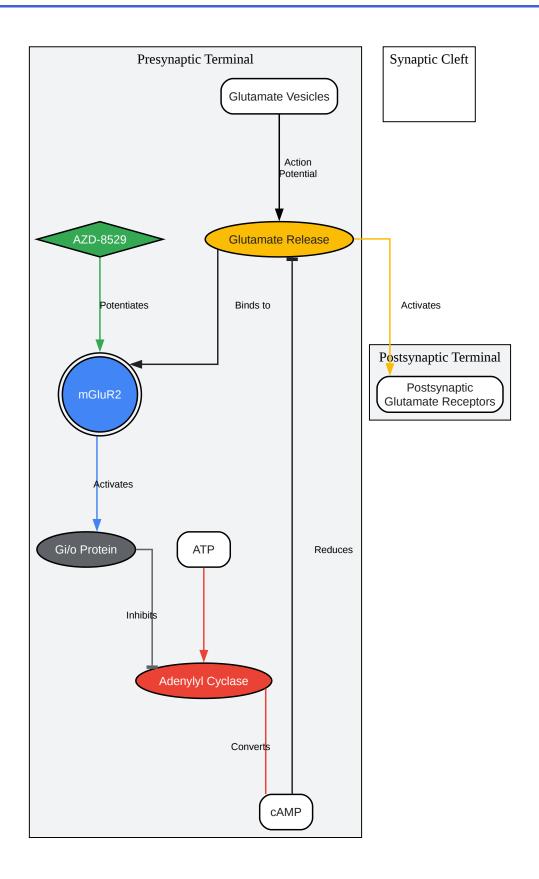
Introduction

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[3][4] This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of central nervous system (CNS) disorders. Preclinical research has explored the therapeutic potential of AZD-8529 across a range of conditions, including schizophrenia, addiction, and Parkinson's disease.[5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD-8529, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile.

Mechanism of Action

AZD-8529 enhances the affinity and/or efficacy of glutamate at the mGluR2 receptor.[1] The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at these presynaptic autoreceptors, AZD-8529 effectively reduces excessive glutamate release in the synapse.





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Caption: Mechanism of action of AZD-8529 at the presynaptic terminal.



In Vitro Pharmacology

The in vitro profile of AZD-8529 demonstrates its high potency and selectivity for the mGluR2 receptor.

Parameter	Value	Species/Cell Line	Reference
Binding Affinity (Ki)	16 nM	Recombinantly expressed mGluR2	[1]
Potency (EC50)	195 nM	Potentiation of glutamate effect on mGluR2	[1][8]
285 nM	mGluR2 activity potentiation (fluorescence-based assay)	[2][8]	
Efficacy (Emax)	110% (1.3-fold max potentiation of Emax)	Potentiation of glutamate effect on mGluR2	[1][8]
Selectivity	Weak PAM for mGluR5 (EC50 of 3.9 μM)	Recombinantly expressed mGluR5 in HEK cells	[1]
Antagonism for mGluR8 (IC50 of 23 μΜ)	Recombinantly expressed mGluR8 in HEK cells	[1]	
No significant activity at mGluR1, 3, 4, 6, 7	Recombinantly expressed receptors in HEK cells	[1][8]	_
Modest activity at 9 of 161 other receptors, enzymes, or ion channels at 10 μM	Broad pharmacology panel	[1]	



Preclinical Efficacy

AZD-8529 has been evaluated in several animal models of CNS disorders, demonstrating a range of potentially therapeutic effects.

Schizophrenia Models

In a murine model of schizophrenia, AZD-8529 reversed hyper-locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics some symptoms of schizophrenia.[1]

Animal Model	Dosing	Effect	Reference
PCP-induced hyper- locomotion in mice	57.8 to 115.7 mg/kg, sc (alone)	Reversed hyper- locomotion	[1]
5.8 mg/kg, sc (in combination with an atypical antipsychotic)	Reversed hyper- locomotion	[1]	

Addiction Models

Preclinical studies in rodent and non-human primate models of addiction have shown that AZD-8529 can reduce drug-seeking behavior.



Animal Model	Dosing	Effect	Reference
Nicotine self- administration in squirrel monkeys	0.3-3 mg/kg, i.m.	Decreased nicotine self-administration without affecting food self-administration.[7]	[7][8]
Nicotine- and cue- induced reinstatement of nicotine seeking in squirrel monkeys	0.3-3 mg/kg, i.m.	Reduced reinstatement of nicotine seeking.[7][8]	[7][8]
Nicotine-induced dopamine release in rat nucleus accumbens	30 mg/kg, i.p.	Decreased nicotine- induced dopamine release.[2][8]	[2][8]
Cue-induced alcohol seeking in rats	20 and 40 mg/kg, s.c.	Blocked cue-induced reinstatement of alcohol seeking.[3]	[3]
Cue-induced methamphetamine seeking in rats	Not specified	Decreased cue- induced methamphetamine seeking after prolonged abstinence. [9]	[9]

Parkinson's Disease Models

In a rat model of Parkinson's disease, AZD-8529 has shown efficacy in reducing L-DOPA-induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy.

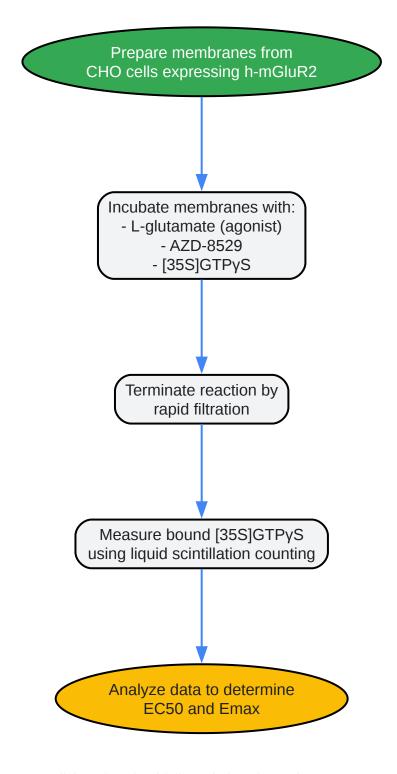


Animal Model	Dosing	Effect	Reference
6-OHDA-lesioned rat model of Parkinson's disease	0.1, 0.3, and 1 mg/kg (in combination with L- DOPA)	Significantly reduced the severity of L-DOPA-induced abnormal involuntary movements (AIMs) duration without interfering with the anti-parkinsonian action of L-DOPA.[5]	[5]
MPTP-lesioned marmoset model of Parkinson's disease	0.1, 0.3, 1, and 10 mg/kg (in combination with L-DOPA)	Reduced global dyskinesia severity and psychosis-like behaviors, and increased the duration of the anti- parkinsonian action of L-DOPA.[10]	[10]

Experimental Protocols In Vitro [35S]GTPyS Binding Assay

The potentiation of glutamate-induced mGluR2 activation by AZD-8529 was assessed using a [35S]GTPyS binding assay in membranes prepared from Chinese Hamster Ovary (CHO) cells expressing human mGluR2.





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Caption: Workflow for the in vitro [35S]GTPyS binding assay.

In Vivo Microdialysis in Rats



To assess the effect of AZD-8529 on nicotine-induced dopamine release, in vivo microdialysis was performed in the nucleus accumbens shell of freely moving rats.[7][8]

- Animal Preparation: Male Sprague-Dawley rats were surgically implanted with a microdialysis guide cannula targeting the nucleus accumbens shell.
- Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid.
- Drug Administration: AZD-8529 (10 or 30 mg/kg, i.p.) or vehicle was administered 2 hours before nicotine (0.4 mg/kg, s.c.) or vehicle.
- Sample Collection and Analysis: Dialysate samples were collected at regular intervals before
 and after drug administration. Dopamine levels in the dialysate were quantified using highperformance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that AZD-8529 is orally bioavailable and CNS penetrant.[1][2][6] In healthy human volunteers, AZD-8529 levels in the cerebrospinal fluid (CSF) were found to be approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration.[1] A pharmacokinetic profile of AZD-8529 was also determined in rats to inform dose selection for behavioral studies.[5][6]

Preclinical Safety and Tolerability

Preclinical safety studies of up to 3 months in duration have been conducted in rats and dogs. [1]

- Rat: After 1 and 3 months of treatment, reversible effects on the testes were observed.
 Cataracts were seen after 3 months of treatment, and mild effects on the liver and ovary were reported at high doses.[1]
- Dog: Reversible effects on the testes were described after 3 months of treatment.[1]



These preclinical safety findings prompted recommendations for careful monitoring of reproductive organs, eyes, and liver in clinical studies with treatment durations exceeding 3 weeks.[1]

Conclusion

AZD-8529 mesylate is a potent and selective mGluR2 positive allosteric modulator with a well-characterized preclinical profile. It has demonstrated efficacy in a variety of animal models relevant to schizophrenia, addiction, and Parkinson's disease. The compound exhibits favorable pharmacokinetic properties, including CNS penetration. While preclinical safety studies have identified some potential target organs for toxicity at high doses, the findings have been used to inform clinical monitoring strategies. The comprehensive preclinical data package for AZD-8529 has supported its progression into clinical development for various neurological and psychiatric disorders.

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